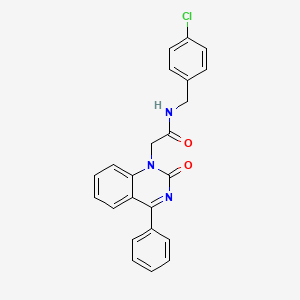
4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their antiproliferative properties against different cancer cell lines. The papers provided discuss various benzenesulfonamide derivatives and their synthesis, biological evaluation, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or anilines to form the sulfonamide group. For example, in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to obtain the intermediate sulfonamide, which was then further reacted with different electrophiles to yield the target compounds . Similarly, other papers describe the synthesis of various sulfonamide derivatives starting from different substituted benzaldehydes, acetophenones, or benzyl chlorides .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The substituents on the benzene ring and the nature of the amine group play a crucial role in determining the biological activity of these compounds. The structure-activity relationship (SAR) studies help in understanding the impact of different substituents on the biological activity of these molecules .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the presence of an ethoxy group can lead to reactions typical of ethers, while the presence of a bromo substituent can facilitate further substitution reactions. The reactivity of the sulfonamide group itself can also be modified by the nature of the substituents attached to the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring and the type of amine group present. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the acidity of the sulfonamide hydrogen, which in turn can affect the compound's ability to interact with biological targets .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A significant application of benzenesulfonamide derivatives, particularly those with bromo and ethoxyphenyl groups, is in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base has been identified as a potential photosensitizer in PDT. This compound exhibits high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in PDT, offering promising avenues for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Sulfonamide derivatives, including those with benzenesulfonamide groups, have been investigated for their antimicrobial properties. A study synthesized various benzenesulfonamide derivatives and evaluated their activity against bacteria and fungi, finding significant antimicrobial efficacy in some compounds (Sarvaiya, Gulati, & Patel, 2019). This indicates a potential application in developing new antimicrobial agents.
Anticancer Properties
Research has also focused on the potential anticancer applications of benzenesulfonamide derivatives. For instance, the synthesis and characterization of celecoxib derivatives as anti-inflammatory, antioxidant, and anticancer agents have been reported. These compounds showed promising results in preclinical models, hinting at their potential as therapeutic agents against various cancer types (Küçükgüzel et al., 2013).
Antiproliferative Activity
In a similar vein, studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives revealed potential antiproliferative activity against tumor cell lines. Such compounds, particularly those with specific substitutions, showed high activity against breast cancer and neuroblastoma cell lines, suggesting a role in developing new anticancer therapies (Motavallizadeh et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTYIWZLTQVVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)
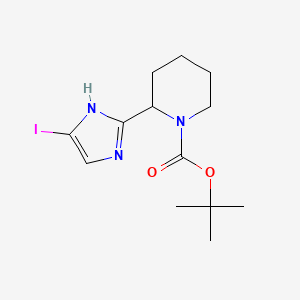
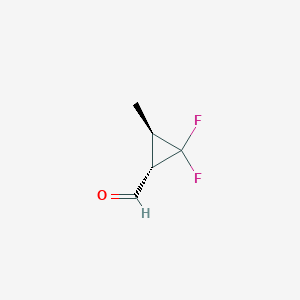
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)
![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)
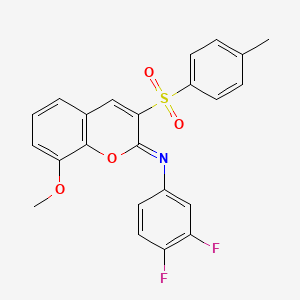
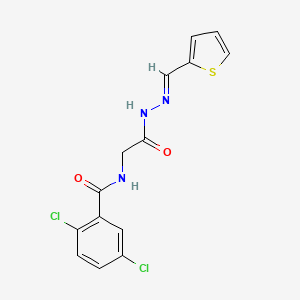
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3010043.png)
![5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3010046.png)


